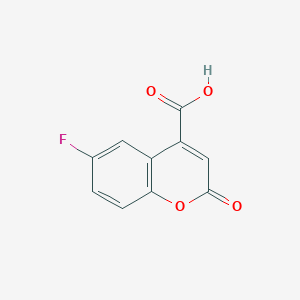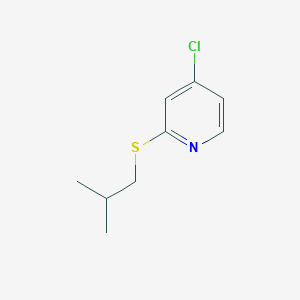
4-Propylnaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylnaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenediols It features a naphthalene ring substituted with a propyl group at the fourth position and two hydroxyl groups at the first and second positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylnaphthalene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-propylnaphthalene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting intermediate. Another method includes the epoxidation of 4-propylnaphthalene followed by hydrolysis to yield the diol .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various naphthoquinones, alcohols, and substituted naphthalenes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Propylnaphthalene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Propylnaphthalene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1,2-Dihydroxynaphthalene: Similar in structure but lacks the propyl group.
4-Methylnaphthalene-1,2-diol: Similar but with a methyl group instead of a propyl group.
4-Ethylnaphthalene-1,2-diol: Similar but with an ethyl group instead of a propyl group
Uniqueness: 4-Propylnaphthalene-1,2-diol is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different biological activities and applications compared to its analogs .
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-propylnaphthalene-1,2-diol |
InChI |
InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3 |
Clave InChI |
DDKHHXWCPYTCBX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C2=CC=CC=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)
![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
![2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11898202.png)

![2,2-Dimethyl-2,4-dihydroindeno[1,2-b]pyrrol-3a(3H)-ol](/img/structure/B11898210.png)






